molecular formula C11H12N2O5 B1383956 4-Acetylamino-3-methyl-5-nitro-benzoic acid methyl ester CAS No. 1263818-07-0

4-Acetylamino-3-methyl-5-nitro-benzoic acid methyl ester

Cat. No. B1383956
CAS RN: 1263818-07-0
M. Wt: 252.22 g/mol
InChI Key: BURRVTIEEYTFOA-UHFFFAOYSA-N
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Description

“4-Acetylamino-3-methyl-5-nitro-benzoic acid methyl ester” is a chemical compound with the CAS Number: 1263818-07-0. It has a molecular weight of 252.23 and its IUPAC name is methyl 4-acetamido-3-methyl-5-nitrobenzoate . It appears as a yellow solid .


Molecular Structure Analysis

The InChI code for “4-Acetylamino-3-methyl-5-nitro-benzoic acid methyl ester” is 1S/C11H12N2O5/c1-6-4-8 (11 (15)18-3)5-9 (13 (16)17)10 (6)12-7 (2)14/h4-5H,1-3H3, (H,12,14) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a yellow solid . The storage temperature is 0-5°C .

Scientific Research Applications

Quantum Computational and Spectroscopic Investigations

A study by Rahuman et al. (2020) focused on quantum computational and spectroscopic analyses of 4-Acetylamino-benzoic acid methyl ester (4ABCME). The research highlighted its potential as an anticancer drug, with molecular docking revealing anti-cancer activity. The study used quantum chemical theory, spectroscopic methods (1H NMR, 13C NMR, UV–Vis, FT-IR, FT-Raman), and molecular docking for these investigations (Rahuman, Muthu, Raajaraman, & Raja, 2020).

Synthesis and Applications in Pharmaceuticals

Research by Gol'dfarb, Bulgakova, and Fabrichnyǐ (1983) presented methods for synthesizing various derivatives of 4-acetylamino-benzoic acids and their esters, including applications in pharmaceuticals (Gol'dfarb, Bulgakova, & Fabrichnyǐ, 1983).

Anti-Influenza Virus Activity

Cell Migration Inhibitor Research

Li et al. (2010) investigated 4-methyl-3-nitro-benzoic acid as a cell migration inhibitor. The study focused on its effects on drug toxicity, migration capacity of various malignant tumor cells, and tumor growth inhibition in mice (Li, Zhang, Guo, Zhang, Zhao, Zhang, & Niu, 2010).

Safety and Hazards

The safety information and hazards associated with “4-Acetylamino-3-methyl-5-nitro-benzoic acid methyl ester” are not specified in the sources I found. For detailed safety information, it’s recommended to refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

methyl 4-acetamido-3-methyl-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5/c1-6-4-8(11(15)18-3)5-9(13(16)17)10(6)12-7(2)14/h4-5H,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURRVTIEEYTFOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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